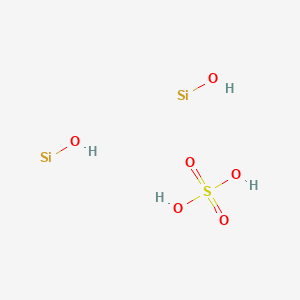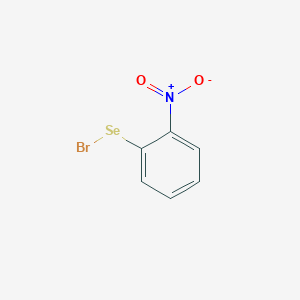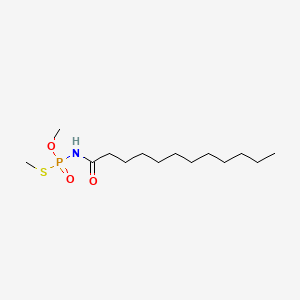![molecular formula C20H24O3 B14630676 [1,1'-Biphenyl]-4-yl (hexyloxy)acetate CAS No. 54334-92-8](/img/structure/B14630676.png)
[1,1'-Biphenyl]-4-yl (hexyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate is an organic compound that belongs to the class of esters It is characterized by a biphenyl group attached to a hexyloxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (hexyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: [1,1’-Biphenyl]-4-yl acetic acid.
Reduction: [1,1’-Biphenyl]-4-yl (hexyloxy)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-yl (hexyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-4-yl (hexyloxy)acetate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the release of [1,1’-Biphenyl]-4-yl acetic acid and hexanol. These products can then participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-yl acetate: Similar structure but lacks the hexyloxy group.
[1,1’-Biphenyl]-4-yl butyrate: Contains a butyrate group instead of a hexyloxyacetate group.
[1,1’-Biphenyl]-4-yl propionate: Features a propionate group in place of the hexyloxyacetate group.
Uniqueness
The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl (hexyloxy)acetate imparts unique physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
54334-92-8 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 2-hexoxyacetate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-15-22-16-20(21)23-19-13-11-18(12-14-19)17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15-16H2,1H3 |
Clé InChI |
NZKFYKQSCOIOCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


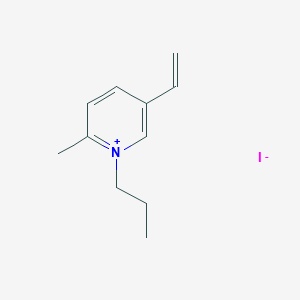
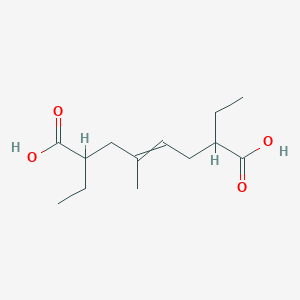

![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
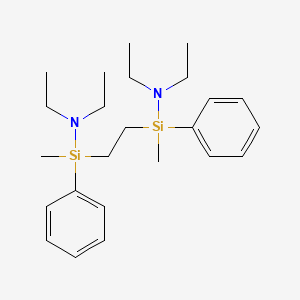
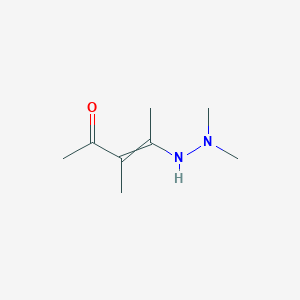
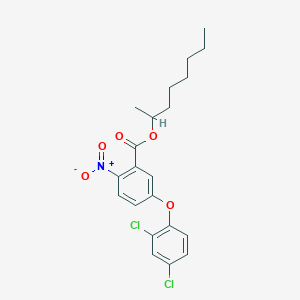

![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
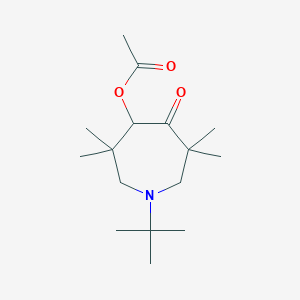
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
